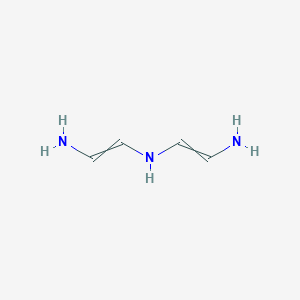
N~1~-(2-Aminoethenyl)ethene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-Aminoethenyl)ethene-1,2-diamine is an organic compound with the molecular formula C4H9N3. It is a derivative of ethylenediamine, featuring an additional aminoethenyl group. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethenyl)ethene-1,2-diamine typically involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst. The reaction is carried out in a high-pressure hydrogenation reactor at temperatures ranging from 50 to 150°C and pressures between 5 to 25 MPa . This method ensures high product purity and efficiency.
Industrial Production Methods
Industrial production of N1-(2-Aminoethenyl)ethene-1,2-diamine follows similar synthetic routes but on a larger scale. The use of ion exchange resins and stabilizing agents helps in maintaining the stability of the reactants and prolonging the catalyst’s life .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2-Aminoethenyl)ethene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions typically yield amines.
Substitution: It can participate in nucleophilic substitution reactions, replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include imines, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N~1~-(2-Aminoethenyl)ethene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers, resins, and as a curing agent for epoxy resins
Mecanismo De Acción
The mechanism of action of N1-(2-Aminoethenyl)ethene-1,2-diamine involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in catalysis and coordination chemistry. The compound’s amino groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the aminoethenyl group.
Ethylenediamine: A simpler compound with only two amino groups.
N,N’-Dimethylethylenediamine: Contains methyl groups instead of the aminoethenyl group
Uniqueness
N~1~-(2-Aminoethenyl)ethene-1,2-diamine is unique due to its additional aminoethenyl group, which enhances its reactivity and allows for more diverse chemical transformations. This structural feature also contributes to its versatility in various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
675594-58-8 |
|---|---|
Fórmula molecular |
C4H9N3 |
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
N'-(2-aminoethenyl)ethene-1,2-diamine |
InChI |
InChI=1S/C4H9N3/c5-1-3-7-4-2-6/h1-4,7H,5-6H2 |
Clave InChI |
CSWYIXVNJHWIIW-UHFFFAOYSA-N |
SMILES canónico |
C(=CNC=CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


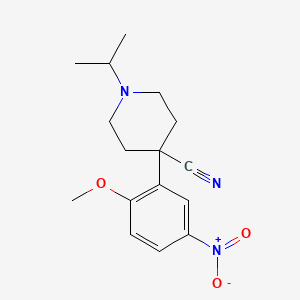

![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
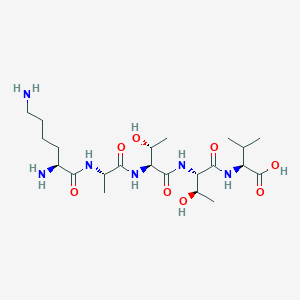
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)

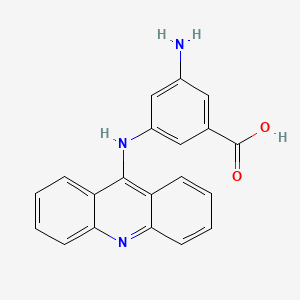
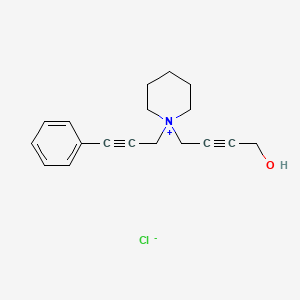

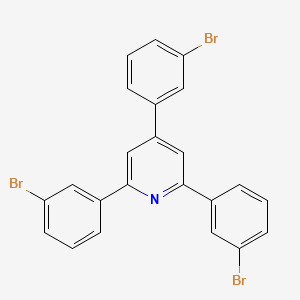
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
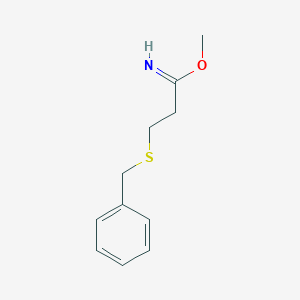
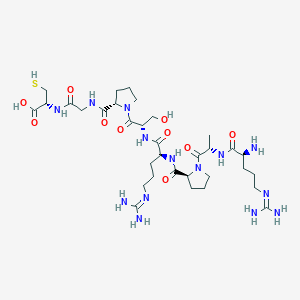
![Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-](/img/structure/B12522186.png)
